

# BRD3308: A Selective Probe for Elucidating HDAC3 Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | BRD3308 |           |  |
| Cat. No.:            | B606347 | Get Quote |  |

BRD3308 is a potent and highly selective small-molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] As a derivative of the ortho-aminoanilide HDAC inhibitor CI-994, it was developed to provide researchers with a precise chemical tool to investigate the specific roles of HDAC3 in various biological processes, distinguishing its functions from the highly similar class I enzymes HDAC1 and HDAC2.[1][4] Its high selectivity makes it invaluable for studying the nuanced roles of HDAC3 in gene regulation, cell fate, and disease pathogenesis.

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[5] This deacetylation generally leads to a more condensed chromatin structure, making it less accessible to transcription machinery and resulting in transcriptional repression.[5] By inhibiting HDAC3, **BRD3308** promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[4][6]

### **Core Mechanism of Action**

The primary function of **BRD3308** is to bind to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates. This inhibition leads to an accumulation of acetylated histones, particularly at H3K27 (Histone H3 at lysine 27), which disrupts the repressive chromatin environment and facilitates gene transcription.[7] Beyond histones, HDAC3 targets numerous non-histone proteins, meaning **BRD3308** can influence a wide array of cellular signaling pathways.[5]





Click to download full resolution via product page

Caption: Mechanism of BRD3308 action on chromatin.

## **Quantitative Data: In Vitro Potency and Selectivity**

**BRD3308** exhibits significant selectivity for HDAC3 over other class I HDACs. The following table summarizes its inhibitory activity from cell-free assays.

| Target Enzyme | IC50 Value (nM)   | K <sub>i</sub> Value (nM) | Selectivity (Fold vs.<br>HDAC3 IC50) |
|---------------|-------------------|---------------------------|--------------------------------------|
| HDAC3         | 54 - 64[1][5]     | 29[2]                     | 1x                                   |
| HDAC1         | 1080 - 1260[1][5] | 5100[2]                   | ~23x[2]                              |
| HDAC2         | 1150 - 1340[1][5] | 6300[2]                   | ~23x[2]                              |

## **Cellular Functions and Signaling Pathways**



# Oncology: Exploiting Synthetic Vulnerabilities in B-Cell Lymphoma

In Diffuse Large B-cell Lymphoma (DLBCL), mutations in the histone acetyltransferase CREBBP create a dependency on HDAC3 for survival. CREBBP and the transcriptional repressor BCL6 often regulate the same target genes antagonistically.[7] When CREBBP is mutated and inactive, these genes become epigenetically suppressed in a manner dependent on BCL6-recruited HDAC3.[7]

BRD3308 treatment reverses this repression, leading to the re-expression of key BCL6 target genes, including the cell cycle inhibitor CDKN1A (p21) and genes involved in B-cell terminal differentiation like IRF4 and PRDM1.[7][8] This induces apoptosis and reduces cell proliferation, particularly in CREBBP-mutant cells.[7] Furthermore, BRD3308 treatment upregulates the expression of MHC class II and the immune checkpoint ligand PD-L1 on lymphoma cells, suggesting it can enhance immune surveillance and potentially synergize with immunotherapies.[8]

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of HDAC3 in inflammation: mechanisms and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BRD3308: A Selective Probe for Elucidating HDAC3 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606347#what-is-the-function-of-brd3308-in-cells]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com